N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
Description
N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a structurally complex molecule featuring:
- Indole core: Substituted at the 3-position with a 2-oxoacetamide group.
- Piperidine moiety: A 2-oxo-2-piperidin-1-ylethyl chain at the indole’s 1-position.
- Acetamide substituents: N-Benzyl and N-phenyl groups on the acetamide nitrogen.
Properties
IUPAC Name |
N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c34-28(31-18-10-3-11-19-31)22-32-21-26(25-16-8-9-17-27(25)32)29(35)30(36)33(24-14-6-2-7-15-24)20-23-12-4-1-5-13-23/h1-2,4-9,12-17,21H,3,10-11,18-20,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGCWUIKAPOFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other reduced forms.
Substitution: Various substitution reactions can introduce different substituents onto the indole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antiviral effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison:
Core Indole Modifications
1-(2-Oxo-2-piperidin-1-ylethyl) Substitution
- Target Compound : The indole’s 1-position is substituted with a 2-oxo-2-piperidinylethyl group, introducing a basic piperidine ring that may enhance solubility or receptor binding .
- N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-piperidin-1-yl)ethyl]indol-3-yl}sulfanyl)acetamide () : Shares the same 1-substituent but replaces the acetamide’s oxygen with sulfur, increasing lipophilicity and altering electronic properties .
Unsubstituted Indole Derivatives
- The N-methyl group may decrease metabolic stability compared to the target’s N-phenyl .
Acetamide Substituent Variations
Physicochemical and Pharmacophore Considerations
- Lipophilicity : The target’s benzyl and phenyl groups increase lipophilicity, favoring blood-brain barrier penetration. ’s fluorine substituent may balance this via polar interactions .
Biological Activity
N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, including case studies, research findings, and a summary of its pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes indole and piperidine moieties. The presence of these functional groups is believed to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, molecular docking studies have indicated that it may inhibit the activity of key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase. This inhibition can lead to reduced viability in cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer) cells .
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The MTT assay results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| HT29 | 15.0 |
| DU145 | 12.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with a particular efficacy against Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy was quantified using MIC values:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has moderate antibacterial activity, which could be further explored for therapeutic applications.
The proposed mechanism of action for the biological activity of this compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria. This dual action may contribute to its effectiveness against biofilms formed by resistant bacterial strains .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole ring or piperidine moiety can significantly influence its potency and selectivity towards different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
